4-BROMO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Overview
Description
4-BROMO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a bromine atom, a benzamide group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiadiazole ring, followed by the introduction of the bromine atom and the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine.
Scientific Research Applications
4-BROMO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a lead compound for the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-BROMO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-(4-METHOXYBENZYL)BENZENESULFONAMIDE
- 4-BROMO-N-METHYLBENZYLAMINE
- BENZENESULFONAMIDE, 4-METHYL-
Uniqueness
Compared to similar compounds, 4-BROMO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to the presence of the thiadiazole ring, which can impart specific chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S2/c1-11-2-8-14(9-3-11)27(24,25)19-10-15-21-22-17(26-15)20-16(23)12-4-6-13(18)7-5-12/h2-9,19H,10H2,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNDDNJYJQJGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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